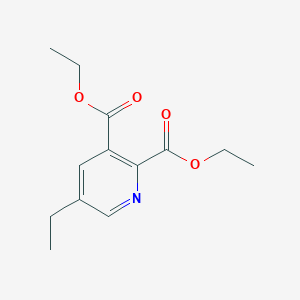

Diethyl-5-Ethylpyridin-2,3-dicarboxylat

Übersicht

Beschreibung

Diethyl 5-ethylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . It is a crucial intermediate in various fields, including dyes, medicines, and pesticides. The compound’s significance grew with the development of efficient imidazolinone herbicides in the 1980s, leading to increased market demand.

Wissenschaftliche Forschungsanwendungen

Diethyl 5-ethylpyridine-2,3-dicarboxylate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pesticides, and herbicides.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Vorbereitungsmethoden

Diethyl 5-ethylpyridine-2,3-dicarboxylate can be synthesized through several methods. One notable process involves the Claisen condensation of diethyl oxalate and ethyl chloroacetate, catalyzed by sodium ethoxide, to synthesize 2-chloro-3-oxo-succinic acid diethyl ester. This intermediate is then cyclized to produce diethyl 5-ethyl-2,3-pyridinedicarboxylate in the presence of ammonium sulfamate. Another method involves the reaction of alpha-chloro methyl-oxalacetic ester and 2-ethyl acrylic aldehyde with ammonium acetate in an ethanol medium .

Analyse Chemischer Reaktionen

Diethyl 5-ethylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield different pyridine-based products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Cyclization: It can be cyclized to form various heterocyclic compounds.

Common reagents used in these reactions include sodium ethoxide, ammonium sulfamate, and various oxidizing and reducing agents. Major products formed from these reactions include pyridine derivatives and heterocyclic compounds.

Wirkmechanismus

The mechanism of action of diethyl 5-ethylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific bioactive molecules synthesized from the compound .

Vergleich Mit ähnlichen Verbindungen

Diethyl 5-ethylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:

Diethyl 2,3-pyridinedicarboxylate: Lacks the ethyl group at the 5-position.

Diethyl 2,4-pyridinedicarboxylate: Has carboxylate groups at different positions on the pyridine ring.

Diethyl 2,6-pyridinedicarboxylate: Another positional isomer with carboxylate groups at the 2 and 6 positions.

The uniqueness of diethyl 5-ethylpyridine-2,3-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

Diethyl 5-ethylpyridine-2,3-dicarboxylate (DEEPDC) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

Diethyl 5-ethylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula . Its structure features a pyridine ring substituted with ethyl groups and two carboxylic acid functionalities, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.28 g/mol |

| Functional Groups | Ester, Carboxylic Acid |

| Solubility | Soluble in organic solvents |

The biological activity of DEEPDC is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it can modulate enzyme activity, potentially influencing metabolic pathways. The exact mechanisms remain under investigation but may involve:

- Enzyme Inhibition : DEEPDC may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It could bind to receptors, altering their signaling pathways.

Biological Activities

Research has identified several biological activities associated with DEEPDC:

- Antioxidant Activity : DEEPDC exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that DEEPDC may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antinociceptive Properties : In animal models, DEEPDC has shown potential in alleviating pain without significant side effects like respiratory depression.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of DEEPDC using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect comparable to established antioxidants. The compound's structure allows it to donate electrons effectively, neutralizing free radicals.

Study 2: Anti-inflammatory Effects

In vivo experiments on rats demonstrated that DEEPDC administration significantly reduced paw edema induced by carrageenan, suggesting anti-inflammatory properties. Histological analysis revealed decreased leukocyte infiltration in treated tissues.

Study 3: Antinociceptive Effects

In a pain model using mice, DEEPDC was administered intraperitoneally. The results showed a significant reduction in pain responses measured by the tail-flick test, indicating its potential as an analgesic agent.

Applications in Research and Industry

Diethyl 5-ethylpyridine-2,3-dicarboxylate is being explored for various applications:

- Pharmaceuticals : Due to its biological activities, DEEPDC is being investigated as a potential therapeutic agent for conditions involving oxidative stress and inflammation.

- Agriculture : Its chemical properties make it a candidate for developing new agrochemicals.

- Chemical Synthesis : As an intermediate compound, it plays a role in synthesizing more complex organic molecules.

Eigenschaften

IUPAC Name |

diethyl 5-ethylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXTWXXNZJEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446158 | |

| Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105151-39-1 | |

| Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.